2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387991
InChI: InChI=1S/C16H17N3S/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3
SMILES:
Molecular Formula: C16H17N3S
Molecular Weight: 283.4 g/mol

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol

CAS No.:

Cat. No.: VC16387991

Molecular Formula: C16H17N3S

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol -

Specification

Molecular Formula C16H17N3S
Molecular Weight 283.4 g/mol
IUPAC Name 2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Standard InChI InChI=1S/C16H17N3S/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3
Standard InChI Key JJURCPVSFKVALL-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol (IUPAC name: 2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₃S and a molecular weight of 283.4 g/mol. Key identifiers include:

PropertyValue
Canonical SMILESCCCCC1=CC(=S)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3
InChIKeyJJURCPVSFKVALL-UHFFFAOYSA-N
PubChem CID2030762
Topological Polar Surface Area76.8 Ų (calculated)

The core pyrazolo[1,5-a]pyrimidine scaffold is substituted at positions 2 (methyl), 3 (phenyl), 5 (propyl), and 7 (thiol), creating a sterically congested structure that may influence both physicochemical properties and biological interactions .

Synthetic Pathways and Challenges

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between aminopyrazoles and β-diketones, β-keto esters, or α,β-unsaturated nitriles . For example:

  • Formation of Pyrimidinone Intermediate:
    Reaction of 4-phenyl-1H-pyrazol-5-amine with 3-oxo-3-phenylpropanoate yields 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

  • Chlorination and Amination:
    Treatment with POCl₃ converts the 7-ketone to a chloride, which reacts with amines (e.g., 2-pyridinemethanamine) to introduce substituents .

Hypothetical Synthesis of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine-7-thiol

Adapting reported methods , a plausible route involves:

  • Step 1: Condensation of 5-propyl-1H-pyrazol-3-amine with methyl 3-oxo-3-phenylpropanoate to form the pyrimidinone core.

  • Step 2: Thiol introduction via nucleophilic displacement of a 7-chloro intermediate using H₂S or thiourea.

Challenges include regioselectivity control during cyclization and preventing oxidation of the thiol group during purification .

Biological Activities and Structure-Activity Relationships

Kinase Inhibition Profiling

In Pim-1 kinase inhibition assays, analogs with 3-phenyl groups show IC₅₀ values of 10–50 nM . The thiol moiety may act as a hydrogen bond donor to the kinase hinge region, mimicking ATP’s adenine interactions .

Comparative Analysis with Key Analogs

Compound3-Substituent5-Substituent7-SubstituentBiological Activity (IC₅₀/MIC)Source
VC16387991PhenylPropylThiolNot reported
Compound 11 (PMC9506485)4-FluorophenylMethylNH(CH₂Pyridine)MIC₉₀ = 0.8 μM (M.tb)
Lead compound (PMC4291737)PhenylEthylNH₂Pim-1 IC₅₀ = 12 nM

Key trends:

  • 3-Phenyl vs. 3-Fluorophenyl: Fluorine enhances antimycobacterial activity but may increase hERG liability .

  • 5-Propyl vs. 5-Aryl: Alkyl chains improve metabolic stability compared to aryl groups .

  • 7-Thiol vs. 7-Amine: Thiols offer unique redox-modulating potential but pose formulation challenges.

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Develop air-free techniques to stabilize the thiol group during synthesis .

  • Target Deconvolution: Use chemoproteomics to identify binding partners beyond ATP synthase and kinases .

  • ADMET Profiling: Assess liver microsomal stability, CYP inhibition, and hERG channel binding .

Therapeutic Hypotheses

  • Oncology: Potential dual inhibition of Pim-1 and FLT-3 kinases, leveraging the thiol’s ability to covalently modify catalytic cysteine residues .

  • Antimicrobials: Synergy with β-lactams via inhibition of penicillin-binding proteins (PBPs) .

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